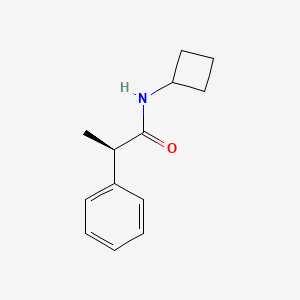

(2R)-N-cyclobutyl-2-phenylpropanamide

Descripción

(2R)-N-Cyclobutyl-2-phenylpropanamide is a chiral amide derivative characterized by a cyclobutyl group attached to the amide nitrogen and a phenyl-substituted propanamide backbone. Its molecular formula is C₁₃H₁₇NO (MW: 203.28 g/mol), and it exhibits a stereogenic center at the C2 position (R-configuration). The compound was synthesized via an interrupted hydro-dehalogenation reaction, achieving a 56% yield after purification by preparative TLC . Key spectral data include:

- ¹H NMR: Aromatic protons (δ 7.39–7.26), cyclobutyl protons (δ 2.36–1.59), and a methyl group (δ 1.52).

- ¹³C NMR: Carbonyl resonance at δ 172.70 and aromatic carbons (δ 141.05–126.75).

- HRMS: [M+H]⁺ observed at 204.1389 (theoretical: 204.1388).

Propiedades

IUPAC Name |

(2R)-N-cyclobutyl-2-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-10(11-6-3-2-4-7-11)13(15)14-12-8-5-9-12/h2-4,6-7,10,12H,5,8-9H2,1H3,(H,14,15)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYAOCNAJUMWJSG-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)NC2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)C(=O)NC2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Structural Analog 1: (2R)-N-Cyclopropyl-2-(4-hydroxyphenoxy)propanamide

- Molecular Formula: C₁₂H₁₅NO₃ (MW: 221.25 g/mol) .

- Key Differences: Substituents: Cyclopropyl group (vs. cyclobutyl) and 4-hydroxyphenoxy side chain (vs. phenyl). Polarity: The 4-hydroxyphenoxy group introduces hydrogen-bonding capacity, enhancing aqueous solubility compared to the purely hydrophobic phenyl group in the target compound.

Structural Analog 2: (2S)-2-Phenyl-N-[(1R)-1-phenylethyl]propanamide (B7U)

- Molecular Formula: C₁₇H₁₉NO (MW: 261.34 g/mol) .

- Key Differences: Stereochemistry: (2S) configuration (vs. 2R) and a chiral phenylethylamine substituent (vs. cyclobutyl). Hydrophobicity: Dual phenyl groups increase lipophilicity, likely reducing water solubility compared to the target compound.

Structural Analog 3: (R)-2-Acetamido-N-(2-cycloheptylethyl)-3-(1H-indol-3-yl)propanamide (S12)

- Molecular Formula: Not explicitly stated, but inferred to include indole and cycloheptylethyl groups .

- Pharmacological Potential: Indole derivatives often exhibit receptor-binding activity (e.g., serotonin analogs), whereas the target compound’s simpler structure may limit such interactions.

Comparative Data Table

Key Research Findings

- Steric Effects : Cyclobutyl in the target compound provides intermediate steric hindrance compared to cyclopropyl (smaller) and cycloheptylethyl (larger), influencing binding pocket compatibility .

- Chiral Impact : The (2R) configuration may favor specific enantioselective interactions, unlike the (2S) or racemic mixtures seen in analogs like B7U .

- Functional Group Diversity: Hydroxyphenoxy (Analog 1) and indole (Analog 3) groups expand reactivity profiles, whereas the target compound’s simplicity prioritizes synthetic efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.